molecular formula C13H16N2O3S B4243940 N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide

N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide

Cat. No.: B4243940
M. Wt: 280.34 g/mol
InChI Key: PTKGIWVFGUKUMF-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-9-14-19(17,18)12-7-5-11(6-8-12)15-13(16)10-3-4-10/h2,5-8,10,14H,1,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKGIWVFGUKUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamine moiety may yield N-oxide derivatives, while reduction of the sulfonamide group may produce primary amines .

Scientific Research Applications

N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The allylamine moiety may also interact with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}cyclopropanecarboxamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}cyclopropanecarboxamide
  • N-{4-[(propylamino)sulfonyl]phenyl}cyclopropanecarboxamide

Uniqueness

N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide is unique due to the presence of the allylamine moiety, which can undergo specific chemical reactions that are not possible with its methyl, ethyl, or propyl analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(allylamino)sulfonyl]phenyl}cyclopropanecarboxamide

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